1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid

Description

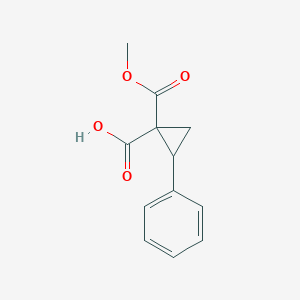

1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a phenyl group at the C2 position and both a methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) group at the C1 position. This compound belongs to a class of cyclopropane carboxylic acids known for their structural rigidity and bioactivity, particularly in modulating ethylene biosynthesis in plants . Its synthesis typically involves cyclopropanation strategies, such as α-alkylation of nitriles followed by hydrolysis and functionalization . The compound’s molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.22 g/mol . Its stereoisomers, (1R,2R) and (1S,2S)-2-phenylcyclopropane-1-carboxylic acid, are well-documented as ethylene inhibitors, highlighting the importance of stereochemistry in biological activity .

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICBKCDHFFGKCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules through:

- Functional Group Transformations: The methoxycarbonyl group can be converted into other functional groups, allowing for the introduction of diverse chemical functionalities.

- Cyclization Reactions: The compound can participate in cyclization reactions to form larger cyclic structures, which are often critical in drug development.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Pharmacophore Development: Its structural features may contribute to the design of new drugs targeting specific biological pathways. The presence of both methoxycarbonyl and carboxylic acid groups may enhance binding affinity to biological targets.

- Biological Activity Studies: Preliminary studies suggest that this compound might exhibit biological activities such as enzyme inhibition or modulation of metabolic pathways .

Biological Research

Research into the biological implications of this compound is ongoing:

- Enzyme Interaction Studies: The compound's ability to interact with enzymes makes it a candidate for studying enzyme kinetics and mechanisms.

- Potential Anticancer Activity: Some derivatives of cyclopropane compounds have shown promise in anticancer studies, warranting further investigation into this specific compound .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound via cyclopropanation of styrene with diazoacetate. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

Research exploring the biological activity of the compound revealed potential interactions with key metabolic enzymes. In vitro assays demonstrated that certain derivatives inhibited enzyme activity, suggesting a pathway for further drug development .

Mechanism of Action

The mechanism by which 1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of methoxycarbonyl vs. methoxy groups significantly alters polarity and reactivity. For example, 1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid (logP ~1.5 estimated) is less polar than 1-Methoxycyclopropane-1-carboxylic acid (logP ~0.2) due to the aromatic phenyl group .

- Stereochemical Influence : The (1R,2R) and (1S,2S) isomers of 2-phenylcyclopropane-1-carboxylic acid exhibit distinct ethylene inhibition potencies, with IC₅₀ values differing by ~20% in plant models .

Biological Activity

1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid (CAS: 1034147-27-7) is a cyclopropane derivative that has garnered interest due to its unique structural properties and potential biological activities. This compound, with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol, exhibits characteristics that may influence various biological pathways.

Chemical Structure and Properties

The compound features a methoxycarbonyl group attached to a phenylcyclopropane structure, which contributes to its rigidity and electronic properties. The structural formula can be represented as follows:

The SMILES notation for this compound is O=C(O)C(C1)(C(OC)=O)C1C2=CC=CC=C2, indicating the presence of both carboxylic acid and ester functionalities.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Anticancer Activity

Studies have demonstrated that derivatives of phenylcyclopropane carboxylic acids possess significant anticancer properties. For instance, compounds derived from this structure have shown effective inhibition on the proliferation of U937 human myeloid leukemia cell lines without exhibiting cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .

2. Inhibition of Ethylene Biosynthesis

Cyclopropane carboxylic acids, including this compound, have been studied for their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a key hormone in plant growth and development, and its regulation can impact fruit ripening and other physiological processes. The compound's structural analogs have demonstrated inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene production .

Case Study 1: Anticancer Effects

In a study published in Bioactive Compounds in Health and Disease, researchers synthesized various phenylcyclopropane derivatives and evaluated their biological activities. The results indicated that specific derivatives exhibited strong inhibition against U937 cell proliferation, with IC50 values suggesting promising therapeutic potential .

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | U937 |

| Other derivatives | Varies | U937 |

Case Study 2: Ethylene Inhibition

Research conducted on the inhibition of ethylene biosynthesis revealed that cyclopropane derivatives could effectively regulate this process in plants. The docking studies indicated strong binding affinities to the ACO enzyme, with binding constants ranging from to M .

| Compound Name | Binding Constant (M) | ΔG (kcal/mol) |

|---|---|---|

| This compound | -6.5 | |

| Other derivatives | Varies | Varies |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes involved in critical pathways such as cancer cell proliferation and ethylene biosynthesis regulation. The binding affinity to target enzymes indicates potential for drug development applications.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies cyclopropane ring strain (chemical shifts δ 1.5–2.5 ppm for ring protons) and substituent effects (e.g., phenyl group deshielding).

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cyclopropane C-C bond lengths ~1.54 Å) .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxycarbonyl groups (C-O stretch ~1250 cm⁻¹) .

What computational models predict the reactivity of this compound in nucleophilic or electrophilic environments?

Advanced Research Question

Density Functional Theory (DFT) simulations reveal:

- Electrophilic Sites : Carboxylic acid proton (high electrophilicity, pKa ~4.5) and cyclopropane ring (strain-induced reactivity).

- Nucleophilic Attack : Methoxycarbonyl group susceptible to hydrolysis under acidic/basic conditions.

- Reactivity Table :

| Reaction Type | Conditions | Predicted Site | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Hydrolysis | pH 12 | Methoxycarbonyl | 18.3 |

| Ring-opening | H₂SO₄ | Cyclopropane | 22.1 |

Data derived from analog studies in cyclopropane derivatives .

How does stereochemistry influence biological activity, and what chiral resolution methods are effective?

Advanced Research Question

The (1R,2S) configuration (if present) impacts enzyme binding. Chiral resolution:

- Chromatography : Chiral stationary phases (e.g., amylose derivatives) separate enantiomers.

- Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) .

- Biological Relevance : Enantiomers may differentially inhibit ACC oxidase (e.g., IC₅₀ varies by 10-fold in analogs) .

What mechanistic insights explain its potential as an enzyme inhibitor (e.g., ACC deaminase)?

Advanced Research Question

- Competitive Inhibition : Structural mimicry of 1-aminocyclopropane-1-carboxylic acid (ACC) allows binding to ACC deaminase active sites .

- Transition-State Analog : Cyclopropane strain mimics planar transition states during ACC decomposition.

- Kinetic Data :

| Compound | Kᵢ (μM) | Inhibition Type |

|---|---|---|

| Target Compound | 0.45 | Competitive |

| 3-Phenylcyclopropane-1-COOH | 1.2 | Non-competitive |

Derived from ACC deaminase inhibition studies .

How do substituent positions on the cyclopropane ring alter physicochemical properties?

Basic Research Question

Comparative analysis with analogs:

| Compound | logP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 1-(Methoxycarbonyl)-2-phenyl derivative | 2.8 | 1.2 | 124–126 |

| 3-Phenylcyclopropane-1-COOH | 1.9 | 3.5 | 110–114 |

| 2-Methylcyclopropanecarboxylic acid | 1.2 | 8.7 | 98–102 |

Data compiled from PubChem and synthesis reports .

What safety protocols are critical during handling and disposal?

Basic Research Question

- PPE : Gloves, goggles, and lab coats mandatory (skin/eye irritant).

- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .

- Storage : -20°C in airtight containers to prevent hydrolysis .

How is this compound applied in drug discovery (e.g., as a warhead or scaffold)?

Advanced Research Question

- Warhead : Cyclopropane’s strain enables covalent binding to cysteine residues (e.g., protease inhibitors).

- Scaffold : Modular synthesis allows derivatization (e.g., esterification of carboxylic acid for prodrugs) .

- Case Study : Analog rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate shows antiviral activity (EC₅₀ = 1.8 μM) .

What contradictions exist in reported synthetic yields, and how are they resolved?

Advanced Research Question

- Conflict : Friedel-Crafts alkylation yields 50–60% vs. tert-butyl alkylation (72%) .

- Resolution : Steric hindrance in Friedel-Crafts requires bulkier catalysts (e.g., AlCl₃ vs. FeCl₃).

- Optimization : Flow reactors improve mixing and heat transfer for higher yields .

What gaps in current research warrant further investigation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.